REACTION_CXSMILES
|
[CH3:1]/[C:2](/[NH2:6])=[CH:3]\[C:4]#[N:5].[C:7]([CH2:10][C:11](=O)[CH3:12])(=O)[CH3:8]>>[C:4]([C:3]1[C:2]([CH3:1])=[N:6][C:7]([CH3:8])=[CH:10][C:11]=1[CH3:12])#[N:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C/C(=C\C#N)/N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C(=NC(=CC1C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |